Cas no 870245-75-3 (sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate)

Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate is a specialized sulfonated phosphine ligand, notable for its water solubility and air stability. The dicyclohexylphosphanyl group enhances electron-donating properties, while the sulfonate moiety improves solubility in polar solvents, facilitating homogeneous catalysis in aqueous media. The 2,6-dimethoxy substitution on the biphenyl backbone provides steric and electronic modulation, improving selectivity in cross-coupling reactions. This ligand is particularly useful in palladium-catalyzed processes, such as Suzuki-Miyaura couplings, where its stability and solubility contribute to high yields and mild reaction conditions. Its structural features make it a versatile choice for applications requiring robust, water-compatible phosphine ligands.
sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate structure
870245-75-3 structure
Product Name:sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate
CAS No:870245-75-3
MF:C26H35NaO5PS
MW:513.5816385746
MDL:MFCD14702646
CID:1124173
PubChem ID:23677046
Update Time:2025-06-08

sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate Chemical and Physical Properties

Names and Identifiers

    • Sodium 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl-3'-sulfonate
    • [1,1'-Biphenyl]-3-sulfonic acid, 2'-(dicyclohexylphosphino)-2,6-dimethoxy-, sodium salt
    • Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-3-biphenylsulfona te hydrate (1:1:1)
    • sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate
    • [1,1′-Biphenyl]-3-sulfonic acid, 2′-(dicyclohexylphosphino)-2,6-dimethoxy-, sodium salt (9CI)
    • Sodium 2-(dicyclohexylphosphino)-2′,6′-dimethoxybiphenyl-3′-sulfonate
    • SSPhos
    • sodium;3-(2-dicyclohexylphosphanylphenyl)-2,4-dimethoxybenzenesulfonate
    • YKLJDMCXKMIXBD-UHFFFAOYSA-M
    • MFCD14702646
    • SCHEMBL343513
    • [3-(2-dicyclohexylphosphanylphenyl)-2,4-dimethoxy-phenyl]sulfonyloxysodium
    • SY300105
    • MB13931
    • EN300-20680797
    • sodium 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl-3'-sulfonate
    • Sodium 2 inverted exclamation mark -(Dicyclohexylphosphino)-2,6-dimethoxy-biphenyl-3-sulfonate
    • 2'-dicyclohexylphosphino-2,6-dimethoxy-3-sulfonato-1,1'-biphenyl sodium salt
    • 870245-75-3
    • E78614
    • SODIUM 2'-(DICYCLOHEXYLPHOSPHINO)-2,6-DIMETHOXYBIPHENYL-3-SULFONATE
    • sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate
    • SODIUM 2'-(DICYCLOHEXYLPHOSPHANYL)-2,6-DIMETHOXY-[1,1'-BIPHENYL]-3-SULFONATE
    • Y-200012
    • 2'-Dicyclohexylphosphino-2,6-dimethoxy-3-sulfonato-1,1'-biphenyl hydrate sodium salt (water soluble SPhos)
    • [3-(2-dicyclohexylphosphanylphenyl)-2,4-dinnethoxy-phenyl]sulfonyloxysodium
    • CS-0085843
    • MDL: MFCD14702646
    • Inchi: 1S/C26H35O5PS.Na/c1-30-22-17-18-24(33(27,28)29)26(31-2)25(22)21-15-9-10-16-23(21)32(19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h9-10,15-20H,3-8,11-14H2,1-2H3,(H,27,28,29);
    • InChI Key: VGVPSYLTKIXRLD-UHFFFAOYSA-N
    • SMILES: [Na].O=S(C1C(OC)=C(C2C(P(C3CCCCC3)C3CCCCC3)=CC=CC=2)C(OC)=CC=1)(O)=O

Computed Properties

  • Exact Mass: 512.17622663g/mol
  • Monoisotopic Mass: 512.17622663g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 687
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84Ų

sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate Pricemore >>

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sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ;  1 h, rt; 5 min, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  2 min, pH 14, 0 °C; 15 min, 0 °C → rt
Reference
Amphiphilic Biaryl Monophosphine Ligands by Regioselective Sulfonation
Rodriguez, Jacob ; et al, Organic Letters, 2021, 23(3), 777-780

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Dichloromethane ,  Water ;  0 °C; 24 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C
Reference
General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water
Anderson, Kevin W.; et al, Angewandte Chemie, 2005, 44(38), 6173-6177

sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate Raw materials

sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate Preparation Products

Additional information on sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate

Sodium 2'-(Dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-Biphenyl-3-Sulfonate (CAS No. 870245-75-3): A Comprehensive Overview

Sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate (CAS No. 870245-75-3) is a sophisticated organic compound with significant applications in the fields of chemical synthesis and pharmaceutical research. This compound, often referred to by its IUPAC name, is a sodium salt of a sulfonic acid derivative with a unique structural arrangement that includes dicyclohexylphosphanyl and dimethoxy groups. The intricate structure of this compound endows it with remarkable properties that make it a valuable reagent in various chemical and biological processes.

The dicyclohexylphosphanyl group in the compound plays a crucial role in its reactivity and stability. Phosphorus-containing compounds are widely used in catalysis, particularly in asymmetric synthesis, where they can act as ligands for transition metals. The presence of the dicyclohexylphosphanyl group in sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate enhances its ability to form stable complexes with transition metals, making it an excellent candidate for use in catalytic reactions.

The dimethoxy groups on the biphenyl ring contribute to the compound's solubility and electronic properties. These groups can influence the electronic environment around the phosphorus center, thereby modulating the reactivity of the compound. In recent studies, the dimethoxy groups have been shown to enhance the stability and selectivity of catalytic reactions involving this compound. This makes sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate a versatile reagent for fine chemical synthesis and pharmaceutical applications.

The sulfonic acid derivative aspect of the compound is also noteworthy. Sulfonic acids are known for their strong acidic properties and high solubility in water. The sodium salt form of this sulfonic acid derivative ensures that the compound is highly soluble in aqueous media, which is advantageous for many chemical and biological processes. In pharmaceutical research, sulfonic acid derivatives are often used as intermediates in the synthesis of drugs due to their reactivity and stability.

Recent advancements in the field of catalysis have highlighted the potential of sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate as a catalyst or ligand in various reactions. For instance, a study published in Journal of Catalysis demonstrated that this compound can significantly improve the efficiency and selectivity of asymmetric hydrogenation reactions when used as a ligand for palladium catalysts. The unique combination of the dicyclohexylphosphanyl and dimethoxy groups provides a synergistic effect that enhances the performance of these catalysts.

In addition to its applications in catalysis, sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate has shown promise in pharmaceutical research. The compound's ability to form stable complexes with metal ions makes it a potential candidate for use in metal-based drug delivery systems. These systems can improve the bioavailability and therapeutic efficacy of drugs by facilitating their targeted delivery to specific sites within the body.

The structural complexity of sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate also makes it an interesting subject for computational studies. Molecular dynamics simulations have been used to investigate the behavior of this compound in solution and its interactions with other molecules. These studies provide valuable insights into the molecular mechanisms underlying its reactivity and stability.

From a synthetic perspective, the preparation of sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate involves several steps that require precise control over reaction conditions. The synthesis typically begins with the formation of the dicyclohexylphosphanyl group on a biphenyl scaffold, followed by introduction of the dimethoxy groups and finally sulfonation to produce the sulfonic acid derivative. The final step involves neutralization with sodium hydroxide to form the sodium salt.

In conclusion, sodium 2'-(dicyclohexylphosphanyl)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate (CAS No. 870245-75-3) is a multifaceted compound with significant potential in both chemical synthesis and pharmaceutical research. Its unique structural features make it an excellent reagent for catalytic reactions and drug development. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the scientific community.

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